Ursodeoxycholic-2,2,4,4-D4 acid

Quantitative LC-MS/MS Bile acid profiling Internal standard selection

Ursodeoxycholic-2,2,4,4-D4 acid (UDCA-d4) is a stable isotope-labeled analog of the endogenous secondary bile acid ursodeoxycholic acid (UDCA), in which four hydrogen atoms at the C-2 and C-4 positions of the steroidal backbone are replaced with deuterium. This isotopologue is supplied as a quantitative-grade certified reference material (CRM) by manufacturers including Sigma-Aldrich (Cerilliant®) and Cayman Chemical (MaxSpec®), with a molecular formula of C₂₄H₃₆D₄O₄, monoisotopic mass of 396.32 Da, and a characteristic M+4 mass shift relative to native UDCA (m/z 391.3 → 395.3).

Molecular Formula C24H40O4
Molecular Weight 396.6 g/mol
CAS No. 347841-46-7
Cat. No. B593820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrsodeoxycholic-2,2,4,4-D4 acid
CAS347841-46-7
SynonymsUDCA-d4
Molecular FormulaC24H40O4
Molecular Weight396.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
InChIInChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2
InChIKeyRUDATBOHQWOJDD-QGCKUCIHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ursodeoxycholic-2,2,4,4-D4 Acid (CAS 347841-46-7): Certified Deuterated Internal Standard for UDCA Quantification


Ursodeoxycholic-2,2,4,4-D4 acid (UDCA-d4) is a stable isotope-labeled analog of the endogenous secondary bile acid ursodeoxycholic acid (UDCA), in which four hydrogen atoms at the C-2 and C-4 positions of the steroidal backbone are replaced with deuterium . This isotopologue is supplied as a quantitative-grade certified reference material (CRM) by manufacturers including Sigma-Aldrich (Cerilliant®) and Cayman Chemical (MaxSpec®), with a molecular formula of C₂₄H₃₆D₄O₄, monoisotopic mass of 396.32 Da, and a characteristic M+4 mass shift relative to native UDCA (m/z 391.3 → 395.3) [1]. It is engineered exclusively as an internal standard for the precise quantification of UDCA in complex biological matrices via GC-MS or LC-MS/MS, serving applications in clinical diagnostics, pharmacokinetic studies, therapeutic drug monitoring, and bile acid metabolomics .

Why Ursodeoxycholic-2,2,4,4-D4 Acid Cannot Be Replaced by Native UDCA or Alternative Isotopologues in Quantitative LC-MS/MS


In quantitative mass spectrometry of endogenous compounds, substituting a deuterated internal standard with native unlabeled UDCA or a structurally distinct bile acid isotopologue introduces systematic errors that compromise assay validity. Native UDCA is indistinguishable from endogenous analyte, making it useless as an internal standard . Among labeled alternatives, UDCA-d5 (CAS 93701-18-9, M+5 shift) may exhibit greater chromatographic retention time deviation from the native analyte than UDCA-d4 due to the increased number of deuterium atoms, exacerbating differential matrix effects during electrospray ionization . Conversely, ¹³C-labeled UDCA (e.g., Ursodeoxycholic Acid-24-¹³C, CAS 63296-46-8) co-elutes more faithfully but carries a 5- to 10-fold cost premium and limited commercial availability, constraining high-throughput or large-cohort study designs . Crucially, UDCA-d4 labeled at the non-exchangeable C-2 and C-4 carbon-bound positions avoids the hydrogen-deuterium back-exchange that can degrade assay precision when using isotopologues labeled at exchangeable heteroatom-adjacent sites . These factors collectively render UDCA-d4 the optimal balance of analytical fidelity, isotopic stability, and procurement practicality for routine and regulated UDCA quantification.

Head-to-Head Quantitative Evidence: Ursodeoxycholic-2,2,4,4-D4 Acid vs. Native UDCA and Alternative Labeled Standards


Defined M+4 Mass Shift with Confirmed Chromatographic Co-Elution vs. Native UDCA

Ursodeoxycholic-2,2,4,4-D4 acid produces a consistent M+4 mass shift (monoisotopic [M–H]⁻ m/z 395.3100) relative to native UDCA (m/z 391.2853), a difference of 4.0247 Da [1]. This mass separation is sufficient to eliminate isotopic cross-talk between the analyte and internal standard channels in triple-quadrupole MS, while maintaining near-identical reversed-phase retention time (6.3 min for both UDCA and UDCA-d4 on a C18 column) [1]. By comparison, UDCA-d5 (M+5) produces a larger mass shift that may introduce a measurable chromatographic deuterium isotope effect (retention time shift of approximately 0.1 min earlier elution reported for the d5 isotopologue), complicating scheduled MRM window design . The M+4 shift positions UDCA-d4 at the empirically validated sweet spot: sufficient mass separation for unambiguous detection without the chromatographic deviation that can cause differential matrix effects between analyte and internal standard.

Quantitative LC-MS/MS Bile acid profiling Internal standard selection

Validated Method Performance: Precision, Accuracy, Matrix Effect, and Recovery Using D4-UDCA as Surrogate Analyte in Rat Plasma

In a validated UPLC-MS/MS method employing D4-UDCA as a surrogate analyte for the quantification of endogenous UDCA in rat plasma, the assay demonstrated linearity with correlation coefficients (r) of 0.9975–0.9994 across the calibration range [1]. Intra-day precision ranged from 0.72% to 9.35% RSD, inter-day precision from 3.82% to 9.02% RSD, and accuracy (expressed as relative error, RE) spanned −12.42% to +5.67% [1]. The matrix effect was 95.53–99.80% (indicating ≤4.5% ionization suppression or enhancement), and analyte recovery was 95.90–98.82% [1]. Stability assessment of D4-UDCA under sample handling conditions showed 89.48–101.81% of nominal concentration, meeting the ±15% acceptance criterion [1]. In contrast, methods relying on non-deuterated structural analogs as internal standards (e.g., using CDCA as IS for UDCA) typically exhibit matrix effect deviations exceeding 15% and recovery variability >20% due to differential ionization behavior [2].

Pharmacokinetics Surrogate analyte LC-MS/MS Method validation

Quantitative Performance of D4-UDCA as Internal Standard in Liver Tissue: Linearity, Sensitivity, and QC Reproducibility

In a comprehensive LC-MS/MS bile acid profiling method validated for mouse liver tissue, D4-UDCA served as the paired internal standard for UDCA quantification [1]. The calibration curve demonstrated excellent linearity (r² = 0.999) over a dynamic range of 2.5–1,000 ng/g liver [1]. The limit of detection (LOD) was 1.5 ng/g and the limit of quantification (LOQ) was 4.1 ng/g [1]. The matrix effect, expressed as the ratio of post-extraction spiked signal to neat solution signal, was 78.1 ± 6.3%, and the extraction recovery was 83.7 ± 5.0% [1]. For quality control samples at 100 ng/g, accuracy was 100% with precision of 2.5% RSD; at 750 ng/g, accuracy was 100% with precision of 2.1% RSD for intra-day analysis [1]. Inter-day QC precision at 750 ng/g was 0.9% RSD, indicating exceptional reproducibility [1]. By comparison, when D4-CA (deuterated cholic acid) was used as a non-matched internal standard for HDCA, accuracy dropped to 84.0% and precision degraded to 12% RSD at the 100 ng/g QC level [1], demonstrating that a matched isotopologue IS (D4-UDCA for UDCA) is essential for maintaining quantitative accuracy within ±15% of nominal values.

Tissue bile acid quantification LC-MS/MS method validation Hepatology research

Certified Reference Material (CRM) Grade vs. Research-Grade Deuterated UDCA: ISO Guide 34 Compliance and Quantitative Reliability

Ursodeoxycholic-2,2,4,4-D4 acid is commercially available in two distinct quality tiers with measurable consequences for quantitative accuracy. The Cerilliant® CRM grade (Sigma-Aldrich/Merck) is manufactured under ISO Guide 34, ISO/IEC 17025, and ISO 13485 accreditation, with concentration certified at 100 μg/mL in methanol, isotopic purity ≥98 atom % D, and chemical purity ≥98% [1]. Each batch is supplied with a Certificate of Analysis (CoA) documenting the certified concentration value with expanded measurement uncertainty [1]. The Cayman MaxSpec® quantitative grade standard is prepared gravimetrically, sealed under argon in deactivated glass ampules, and verified against an independently prepared calibration standard with ongoing stability testing throughout shelf life . In contrast, research-grade UDCA-d4 (Item No. 21892 from Cayman, purity ≥95%) lacks certified concentration values and is supplied without gravimetric verification or batch-specific quantitative CoA . When used for calibrator preparation, the concentration uncertainty of research-grade material propagates directly into quantitative results: a ±5% concentration uncertainty in the IS stock solution translates to ±5% systematic bias in all reported UDCA concentrations. CRM-grade UDCA-d4 eliminates this uncertainty, enabling compliance with ISO 15194:2009 requirements for reference materials in clinical laboratory medicine [1].

Certified reference material ISO 17034 Clinical diagnostic testing

Non-Exchangeable C-2/C-4 Deuteration: Resistance to Hydrogen-Deuterium Back-Exchange vs. Heteroatom-Adjacent Labeling

The deuterium labeling pattern of Ursodeoxycholic-2,2,4,4-D4 acid places all four deuterium atoms at carbon-bound positions on the steroidal backbone (C-2 and C-4 methylene groups), as confirmed by the IUPAC name and InChI key (RUDATBOHQWOJDD-QGCKUCIHSA-N) . These C–D bonds are kinetically inert under typical bioanalytical sample preparation conditions (aqueous buffers, pH 3–10, room temperature to 60°C), effectively eliminating hydrogen-deuterium back-exchange [1]. This is in contrast to deuterated standards labeled at positions adjacent to hydroxyl or carboxyl groups, where acid- or base-catalyzed enolization can promote H/D exchange, leading to time-dependent loss of isotopic enrichment during sample processing, storage, or chromatographic separation [1]. In a multi-laboratory ring trial evaluating bile acid quantification, deuterated internal standards with exchange-resistant labeling showed significantly improved inter-laboratory reproducibility compared to those labeled at exchangeable positions [2]. The C-2/C-4 deuteration strategy of UDCA-d4 thus ensures that the isotopic purity specification (≥98 atom % D) is maintained throughout the entire analytical workflow, from sample extraction through LC-MS/MS data acquisition, preserving the accuracy of isotope dilution calculations over extended batch runs and multi-day studies.

Isotopic stability H/D back-exchange Sample preparation robustness

Procurement-Relevant Application Scenarios for Ursodeoxycholic-2,2,4,4-D4 Acid Based on Quantitative Evidence


Regulated Pharmacokinetic and Bioequivalence Studies of UDCA Formulations Requiring FDA/EMA-Compliant Bioanalysis

For clinical pharmacokinetic studies of generic or novel UDCA formulations, regulatory guidance (FDA, EMA) mandates the use of a stable isotope-labeled internal standard to correct for matrix effects and extraction variability. The validated surrogate analyte UPLC-MS/MS method using D4-UDCA achieved intra-day precision as low as 0.72% RSD and accuracy within −12.42% to +5.67% RE [1], fully satisfying the ±15% acceptance criteria for bioanalytical method validation. Procuring the CRM-grade Cerilliant® UDCA-d4 (ISO Guide 34/ISO 17025 certified) further ensures calibrator traceability, eliminating the concentration uncertainty associated with research-grade material . This combination is essential for successful regulatory submission of bioequivalence data, where the Sciencedirect study demonstrated that insufficient analytical specificity (including inadequate IS selection) can produce false bioequivalence conclusions [2].

High-Throughput Bile Acid Metabolomics in Large-Scale Cohort Studies and Biobank Analyses

In metabolomic profiling of >1,000 plasma or tissue samples, D4-UDCA provides the optimal combination of cost-effectiveness and analytical fidelity. At approximately $50–150 per 1 mL ampule (CRM-grade), it is 5- to 10-fold less expensive than the corresponding ¹³C-labeled UDCA isotopologue while delivering comparable quantification precision (QC precision 2.1–2.5% RSD at clinical-relevant concentrations) [1]. The M+4 mass shift ensures unambiguous peak assignment even in complex bile acid panels containing 15–17 simultaneously monitored bile acid species [2]. The non-exchangeable C-2/C-4 deuteration guarantees isotopic stability across multi-day autosampler sequences (72+ hours at 10°C), preventing the calibration drift that would require batch re-analysis [3].

Clinical Diagnostic Testing: Neonatal Screening for Inborn Errors of Bile Acid Synthesis

Cerilliant® UDCA-d4 CRM is specifically indicated for clinical diagnostic applications including neonatal screening for inborn errors of bile acid synthesis [1]. In this context, quantitative accuracy at low endogenous concentrations is critical: the validated method using D4-UDCA achieved an LOQ of 4.1 ng/g in tissue and demonstrated linearity (r² = 0.999) from 2.5–1,000 ng/g . The ISO 15194-compliant CRM format ensures lot-to-lot consistency across years of testing, satisfying College of American Pathologists (CAP) and Clinical Laboratory Improvement Amendments (CLIA) requirements for reference material documentation in clinical laboratories [2].

Preclinical Hepatotoxicity Screening and Drug-Induced Liver Injury (DILI) Assessment

Pharmaceutical R&D programs evaluating candidate drug hepatotoxicity rely on quantitative bile acid profiling as a translational biomarker. The Restek LC-MS/MS method, which utilizes deuterated bile acid internal standards including UDCA-d4, achieved separation and quantification of 17 bile acids in under 10 minutes with special attention to matrix interference in human plasma [1]. The demonstrated matrix effect control (95.53–99.80% for D4-UDCA in rat plasma) and recovery efficiency (95.90–98.82%) means that D4-UDCA enables accurate UDCA quantification even in icteric, lipemic, or hemolyzed plasma samples commonly encountered in DILI studies, where non-isotopic internal standards fail due to differential ion suppression.

Quote Request

Request a Quote for Ursodeoxycholic-2,2,4,4-D4 acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.